molecular formula C7H14ClN B1585370 2-(2-Chloroethyl)-1-methylpyrrolidine CAS No. 54777-54-7

2-(2-Chloroethyl)-1-methylpyrrolidine

Cat. No. B1585370
CAS RN: 54777-54-7
M. Wt: 147.64 g/mol
InChI Key: CLVNTYZKUHNUEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with ethanolamine as a raw material, taking organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reactions . A selective and sensitive novel reverse-phase method was developed and validated successfully for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include hydrogen rearrangements and elimination of chlorine, chloromethylene radical, alkene, and HCl . Another study showed that the substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .

Scientific Research Applications

Gas Sensor Development

2-(2-Chloroethyl)-1-methylpyrrolidine: has been utilized in the development of highly sensitive and selective MEMS gas sensors . These sensors are designed to detect toxic and harmful gases, which is crucial for environmental protection, human health, and industrial safety . The compound serves as a simulant for more toxic substances, allowing for safer testing and calibration of these sensors.

Environmental Monitoring

In environmental monitoring, this chemical is used as a standard for calibrating instruments that measure the presence of hazardous substances. Its stable properties make it an ideal reference for ensuring the accuracy of environmental assessments .

Flame Retardancy Studies

The compound’s structural analogs have been extensively studied for their flame retardant properties. Research into 2-(2-Chloroethyl)-1-methylpyrrolidine can provide insights into the development of new materials that are resistant to ignition and can slow the spread of fire .

Toxicology and Risk Assessment

The Environmental Protection Agency (EPA) has selected experts to review the draft risk evaluation for related compounds, indicating the importance of 2-(2-Chloroethyl)-1-methylpyrrolidine in toxicological studies and chemical safety assessments .

Chemical Warfare Agent Simulation

Due to its less toxic nature, 2-(2-Chloroethyl)-1-methylpyrrolidine is often used as a simulant for chemical warfare agents in military training and equipment testing. This allows for realistic scenarios without the associated risks of using actual toxic substances .

properties

IUPAC Name

2-(2-chloroethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVNTYZKUHNUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970583
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-1-methylpyrrolidine

CAS RN

54777-54-7, 5525-31-5
Record name 54777-54-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-(2-Chloroethyl)-1-methylpyrrolidine in the synthesis of Clemastine?

A1: 2-(2-Chloroethyl)-1-methylpyrrolidine serves as a key reactant in the synthesis of Clemastine []. The research paper describes its condensation reaction with 4-chloro-α-methylbenzhydryl alcohol, yielding a mixture of isomers, including Clemastine. This highlights the compound's importance in constructing the core structure of Clemastine.

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